disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate involves the reaction of chromone derivatives with appropriate reagents to form the desired compound. The process typically includes the following steps:
Formation of Chromone Derivatives: Starting with chromone, various functional groups are introduced to form intermediates.
Esterification and Hydrolysis: The intermediates undergo esterification followed by hydrolysis to introduce carboxylate groups.
Final Coupling: The final step involves coupling the intermediates to form the disodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromone derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies related to mast cell stabilization and histamine release.
Medicine: Used in the treatment of allergic conditions, asthma, and mastocytosis.
Industry: Applied in the formulation of anti-inflammatory and chemopreventive agents
Mechanism of Action
The mechanism of action of disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate involves the inhibition of the release of inflammatory mediators such as histamine and leukotrienes from sensitized mast cells. This is achieved by stabilizing the mast cell membrane, preventing degranulation and subsequent mediator release . The compound targets specific pathways involved in allergic reactions and inflammation .
Comparison with Similar Compounds
Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate is unique in its ability to stabilize mast cells and prevent histamine release. Similar compounds include:
Ketotifen: Another mast cell stabilizer with additional antihistamine properties.
Nedocromil Sodium: Similar in function but with different pharmacokinetics and applications.
Lodoxamide: Used in ophthalmic solutions for allergic conjunctivitis
These compounds share similar mechanisms of action but differ in their specific applications, pharmacokinetics, and side effect profiles.
Biological Activity
Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate, commonly known as Cromolyn Sodium , is a compound primarily recognized for its role in the treatment of allergic conditions and its ability to stabilize mast cells. This article delves into its biological activity, mechanisms of action, research findings, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C23H14Na2O11 |
Molecular Weight | 512.3 g/mol |
IUPAC Name | This compound |
InChI Key | VLARUOGDXDTHEH-UHFFFAOYSA-L |
Cromolyn Sodium functions primarily by stabilizing mast cell membranes, which prevents degranulation and the subsequent release of inflammatory mediators such as histamine and leukotrienes. This mechanism is crucial in managing allergic responses and asthma. Research indicates that Cromolyn Sodium does not interfere with mast cell sensitization but acts post-antigen exposure by blocking calcium channels on mast cells, thereby inhibiting degranulation processes .
Biological Activity
- Mast Cell Stabilization : Cromolyn Sodium is effective in preventing the release of pro-inflammatory mediators from mast cells during both early and late phases of allergic reactions. It has been shown to inhibit the activation and chemotaxis of other granulocytes like neutrophils and eosinophils .
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various studies, making it useful in treating conditions such as asthma and allergic rhinitis. Its ability to inhibit tachykinin-mediated airway leakage further supports its therapeutic potential in respiratory diseases .
- Clinical Applications : Cromolyn Sodium is widely used as an inhaled medication for asthma management, particularly in patients who experience exercise-induced bronchoconstriction. It is also utilized in treating allergic conjunctivitis and other allergic disorders .
Case Studies and Research Findings
Several studies have investigated the efficacy of Cromolyn Sodium in clinical settings:
- Study on Asthmatic Patients : A clinical trial involving asthmatic patients showed that those treated with Cromolyn Sodium experienced fewer asthma attacks compared to a placebo group. The study highlighted its role in reducing airway hyperresponsiveness and improving overall lung function .
- Skin Permeation Study : Research examining the skin permeation of Cromolyn Sodium indicated that chemical enhancers could significantly improve its absorption through the skin, suggesting potential for topical formulations .
Safety Profile
Cromolyn Sodium has a favorable safety profile with minimal side effects. Commonly reported adverse effects include mild irritation at the site of administration (inhalation or topical). Toxicological studies have indicated that long-term exposure does not result in neoplastic effects, affirming its safety for chronic use .
Properties
Molecular Formula |
C23H14Na2O11 |
---|---|
Molecular Weight |
512.3 g/mol |
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C23H16O11.2Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
InChI Key |
VLARUOGDXDTHEH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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